molecular formula C21H19N3O2 B12000802 4-((4-Methylbenzyl)oxy)-N'-(4-pyridinylmethylene)benzohydrazide CAS No. 596100-50-4

4-((4-Methylbenzyl)oxy)-N'-(4-pyridinylmethylene)benzohydrazide

Cat. No.: B12000802
CAS No.: 596100-50-4
M. Wt: 345.4 g/mol
InChI Key: GFGGJFGXFHYHJS-OEAKJJBVSA-N
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Description

4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzohydrazide core linked to a pyridinylmethylene group and a 4-methylbenzyl group.

Preparation Methods

The synthesis of 4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzohydrazide Core: This can be achieved by reacting benzoyl chloride with hydrazine hydrate under controlled conditions.

    Introduction of the Pyridinylmethylene Group: This step involves the condensation of the benzohydrazide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst.

    Attachment of the 4-Methylbenzyl Group: The final step involves the reaction of the intermediate product with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the pyridinyl or benzyl groups can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate.

Scientific Research Applications

4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide can be compared with other similar compounds, such as:

    4-Benzylpyridine: This compound shares the pyridine core but lacks the benzohydrazide and 4-methylbenzyl groups.

    N’-Benzylidene-4-hydroxybenzohydrazide: This compound has a similar benzohydrazide core but differs in the substituents attached to it.

The uniqueness of 4-((4-Methylbenzyl)oxy)-N’-(4-pyridinylmethylene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

596100-50-4

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

4-[(4-methylphenyl)methoxy]-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C21H19N3O2/c1-16-2-4-18(5-3-16)15-26-20-8-6-19(7-9-20)21(25)24-23-14-17-10-12-22-13-11-17/h2-14H,15H2,1H3,(H,24,25)/b23-14+

InChI Key

GFGGJFGXFHYHJS-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=NC=C3

Origin of Product

United States

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